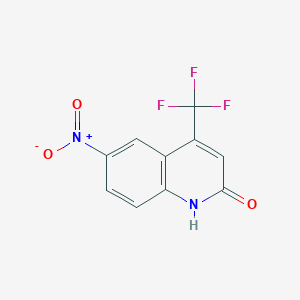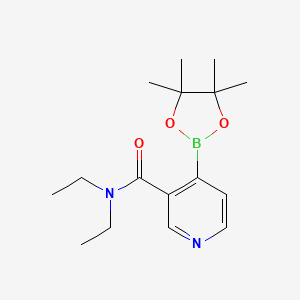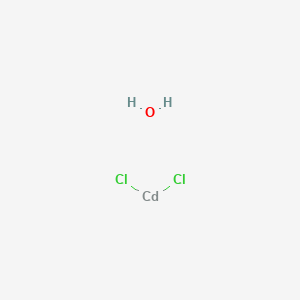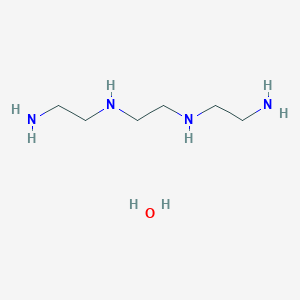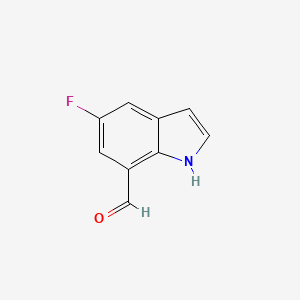
5-氟-1H-吲哚-7-甲醛
描述
5-fluoro-1H-indole-7-carbaldehyde is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is commonly found in plant and animal tissues. The synthesis of 5-fluoro-1H-indole-7-carbaldehyde is carried out through a multi-step process that involves the use of various reagents and catalysts.
科学研究应用
有机合成和机理研究
荧光团形成: Björklund等人(1973年)的研究调查了甲醛组织化学法中单胺的反应机制,表明荧光团是由涉及吲哚乙胺的反应形成的。这项研究有助于理解吲哚衍生物在甲醛存在下的化学行为,这对于类似情境中修改5-氟-1H-吲哚-7-甲醛可能是相关的(Björklund, Falck, Lindvall, & Svensson, 1973)。
抗菌活性: Bayrak等人(2009年)详细介绍了从异烟酸酸肼衍生的一些新的1,2,4-三唑的合成和评估抗菌活性,展示了将吲哚衍生物纳入新型抗菌剂开发中的潜力。尽管没有直接使用5-氟-1H-吲哚-7-甲醛,但这项研究突显了吲哚骨架在药物开发中的多样性(Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)。
荧光传感
- 感测硫酸氢根离子: Wan等人(2014年)开发了一种基于吲哚的传感器,可选择性地检测HSO4-离子。这展示了修改5-氟-1H-吲哚-7-甲醛以制造特定荧光传感器用于环境和生物应用的潜力(Wan, Yang, Lin, Chang, & Wu, 2014)。
材料科学
- 晶体结构和表征: Barakat等人(2017年)关于特定吲哚衍生物的分子间相互作用、Hirshfeld表面和热分析的工作提供了关于吲哚基化合物的分子排列和稳定性的见解。这类研究对于设计和开发具有定制性能的材料至关重要(Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017)。
药理应用
- 抗菌和抗真菌活性: Deswal等人(2020年)对5-氟-1H-吲哚-2,3-二酮-三唑的研究探讨了吲哚衍生物的合成和生物活性,突出了它们显著的抗菌和抗真菌活性。这项研究强调了5-氟-1H-吲哚-7-甲醛衍生物在开发新型抗菌剂方面的药理潜力(Deswal, Naveen, Tittal, Vikas, Lal, & Kumar, 2020)。
作用机制
Target of Action
5-Fluoro-1H-indole-7-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to be useful in the development of new derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting that they may interfere with the viral replication pathways .
Result of Action
The molecular and cellular effects of 5-Fluoro-1H-indole-7-carbaldehyde’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been found to have antiviral activity, suggesting that they may inhibit viral replication at the molecular and cellular levels .
属性
IUPAC Name |
5-fluoro-1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKRNKKYYJVPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591957 | |
| Record name | 5-Fluoro-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indole-7-carbaldehyde | |
CAS RN |
603306-52-1 | |
| Record name | 5-Fluoro-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

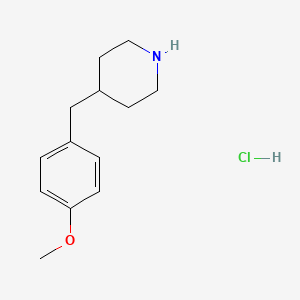
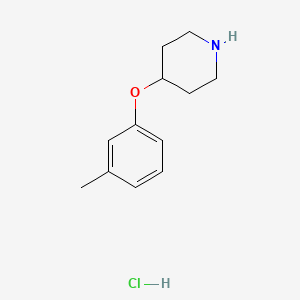

![2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1602462.png)
![N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine](/img/structure/B1602466.png)
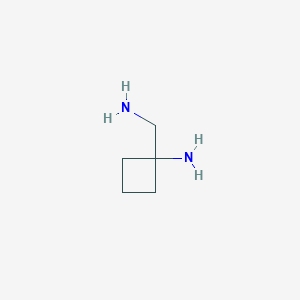

![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)
